3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide

Overview

Description

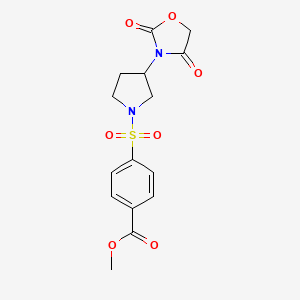

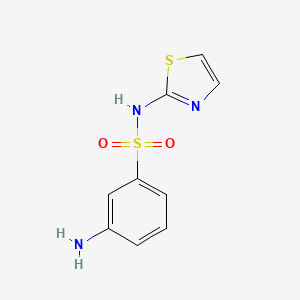

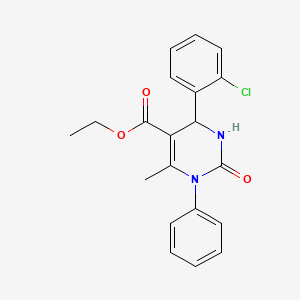

“3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base, 4-{[(E)-Phenylmethylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide (PTSA) was prepared by a reaction between benzaldehyde and sulphathiazole . Another compound, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, was obtained from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid .Molecular Structure Analysis

The molecular structure of “3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide” consists of a benzenesulfonamide moiety with an amine group attached to the benzene ring and a thiazole ring attached to the nitrogen of the sulfonamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide” include a molecular weight of 255.32, a melting point of 190-192°C, and it appears as a powder at room temperature .Scientific Research Applications

- Researchers have explored the antibacterial potential of this compound. Its structural features make it a promising candidate for combating bacterial infections . Further studies could focus on optimizing its efficacy and understanding its mechanism of action.

- The compound’s structure provides opportunities for drug design. Researchers have investigated its potential as a scaffold for novel antibacterial agents. Combinatorial approaches involving modifications to its thiazole ring or sulfonamide group could yield new derivatives with enhanced activity .

- Studies have examined the interaction of this compound with double-stranded fish sperm DNA (dsFS-DNA). It exhibits groove binding behavior, with a binding constant in the order of 10^4 M^−1 . Understanding its DNA-binding properties could inform applications in gene therapy or diagnostics.

- The compound’s sulfonamide moiety can coordinate with metal ions. Researchers have synthesized Co(II), Ni(II), and Cu(II) complexes using this ligand. These complexes exhibit bioactivity and may have potential as antimicrobial agents or catalysts .

- Investigating the interaction of this compound with peptides could lead to novel applications. Peptide-drug complexes may find use in drug delivery, targeting specific tissues, or modulating biological pathways .

- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not available, researchers can explore its properties and applications independently .

Antibacterial Activity

Drug Design and Combinatorial Strategies

DNA Binding and Interaction

Bioactive Metal Complexes

Peptide Complexation

Rare and Unique Chemical Collection

Safety and Hazards

properties

IUPAC Name |

3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-7-2-1-3-8(6-7)16(13,14)12-9-11-4-5-15-9/h1-6H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBMOWNPZUTOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(thiazol-2-yl)benzenesulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B2581252.png)

![5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581262.png)

![1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2581263.png)

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2581267.png)

![(E)-6-chloro-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2581271.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2581272.png)